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Compound of Interest

Compound Name:
N-Ethyl-3,4-

(methylenedioxy)aniline-d5

Cat. No.: B565404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterium-labeled analog of N-Ethyl-3,4-

(methylenedioxy)aniline.[1][2][3] This stable isotope-labeled compound serves as a high-fidelity

internal standard for analytical and pharmacokinetic research, particularly in studies involving

its non-labeled counterpart, which is an important intermediate in the synthesis of various

pharmaceutical compounds, including Oxolinic Acid.[2][4] The incorporation of five deuterium

atoms on the ethyl group provides a distinct mass shift, making it an ideal tool for precise

quantification using mass spectrometry-based methods like liquid chromatography-tandem

mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and reliability of

analytical data by correcting for variations during sample preparation and analysis.[2]

Physicochemical Properties
The fundamental physicochemical properties of N-Ethyl-3,4-(methylenedioxy)aniline-d5 are

summarized below. These properties are crucial for method development, particularly in

chromatography and mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b565404?utm_src=pdf-interest
https://www.benchchem.com/product/b565404?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-W740756/N-Ethyl-3-4-methylenedioxy-aniline-d5-DataSheet-MedChemExpress.pdf
https://veeprho.com/impurities/n-ethyl-34-methylenedioxyaniline-d5/
https://www.medchemexpress.com/n-ethyl-3-4-methylenedioxy-aniline-d5.html?locale=ko-KR
https://veeprho.com/impurities/n-ethyl-34-methylenedioxyaniline-d5/
https://www.pharmaffiliates.com/en/1216722-76-7-n-ethyl-3-4-methylenedioxy-aniline-d5-pasti039690.html
https://veeprho.com/impurities/n-ethyl-34-methylenedioxyaniline-d5/
https://www.benchchem.com/product/b565404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1216722-76-7 [1][4]

Molecular Formula C₉H₆D₅NO₂ [1][4]

Molecular Weight 170.22 g/mol [1][4]

Exact Mass 170.1104 u [5]

Appearance Pale Brown Oil [4]

IUPAC Name

N-(1,1,2,2,2-

pentadeuterioethyl)-1,3-

benzodioxol-5-amine

[5]

Synonyms

N-Ethyl-1,3-benzodioxol-5-

amine-d5; 3,4-Methylenedioxy-

N-ethylaniline-d5; N-(1,3-

Benzodioxol-5-yl)ethylamine-

d5

[2][4]

Storage 2-8°C Refrigerator [4]

Analytical Specifications
As a reference standard, the purity and isotopic enrichment of N-Ethyl-3,4-
(methylenedioxy)aniline-d5 are critical. While specific batch data may vary, typical

specifications for high-quality stable isotope-labeled internal standards are provided below.

Parameter Specification

Chemical Purity ≥98% (typically determined by HPLC or GC)

Isotopic Purity (d5) ≥99 atom % D

Isotopic Distribution d0 < 0.5%

Note: These are typical specifications. Users should always refer to the Certificate of Analysis

provided by the supplier for batch-specific data.
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Mass Spectrometry
The mass spectrum of the non-deuterated analog (N-Ethyl-3,4-(methylenedioxy)aniline, CAS:

32953-14-3) provides insight into the expected fragmentation pattern of the deuterated

compound. The primary difference will be a +5 Da mass shift for fragments containing the

ethyl-d5 group.

Expected Mass Spectral Data (based on non-deuterated analog):

Ion Type
m/z (Non-
deuterated)

Expected m/z
(Deuterated)

Description

Molecular Ion [M]⁺• 165 170 Parent ion

Major Fragment 136 136

Loss of the ethyl

group (or ethyl-d5 for

the deuterated

analog)

Other Fragments 106, 77 106, 77

Fragments of the

methylenedioxyaniline

core

Note: The fragmentation pattern can be influenced by the ionization technique (e.g., EI, ESI)

and collision energy.

Experimental Protocols
The primary application of N-Ethyl-3,4-(methylenedioxy)aniline-d5 is as an internal standard

in quantitative analytical methods. The following is a representative protocol for the use of a

deuterated internal standard in an LC-MS/MS assay for the quantification of a target analyte in

a biological matrix. This protocol is adapted from established methods for similar compounds

and should be optimized for the specific analyte and matrix.

Preparation of Stock and Working Solutions
Internal Standard Stock Solution (IS S1 - 1 mg/mL): Accurately weigh and dissolve an

appropriate amount of N-Ethyl-3,4-(methylenedioxy)aniline-d5 in methanol to obtain a final
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concentration of 1 mg/mL.

Internal Standard Working Solution (IS WS - 1 µg/mL): Dilute the IS S1 with a 50:50 (v/v)

mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the IS WS (1 µg/mL).

Vortex briefly to mix.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

Carefully transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions (Representative)
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Parameter Condition

LC System UHPLC System

Column
C18 reversed-phase column (e.g., 50 mm x 2.1

mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Optimized for analyte separation

Flow Rate 0.4 mL/min

Injection Volume 5 µL

MS System Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
To be determined by infusing the analyte and

internal standard

Visualizations
Synthesis Overview
The synthesis of the non-deuterated analog, N-Ethyl-3,4-(methylenedioxy)aniline, typically

involves the reaction of piperonyl cyclonene with nitric acid, followed by hydrogenation. A

similar pathway can be envisioned for the deuterated compound using a deuterated ethyl

source.
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Caption: Synthesis pathway for N-Ethyl-3,4-(methylenedioxy)aniline-d5.

Analytical Workflow
The use of N-Ethyl-3,4-(methylenedioxy)aniline-d5 as an internal standard is integral to

quantitative bioanalytical workflows. The diagram below illustrates a typical experimental

process.
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Caption: Experimental workflow for quantitative analysis.
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Conclusion
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is an essential tool for researchers requiring precise

and accurate quantification of its non-labeled analog or related compounds. Its stable isotope

label ensures it behaves nearly identically to the analyte of interest throughout the analytical

process, thereby minimizing experimental variability. The protocols and data presented in this

guide provide a comprehensive resource for the effective implementation of this internal

standard in a research or drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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